molecular formula C11H13ClN2O3S B2963529 N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide CAS No. 2097883-01-5

N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide

Cat. No.: B2963529
CAS No.: 2097883-01-5
M. Wt: 288.75
InChI Key: DRWVDQFRQCQBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Chlorobenzenesulfonamido)ethyl]prop-2-enamide is a synthetic amide derivative characterized by a prop-2-enamide backbone substituted with a 3-chlorobenzenesulfonamidoethyl group. The sulfonamide moiety is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability, while the enamide group may contribute to electrophilic reactivity or π-orbital interactions with biological targets .

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-2-11(15)13-6-7-14-18(16,17)10-5-3-4-9(12)8-10/h2-5,8,14H,1,6-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWVDQFRQCQBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethylamine to form the sulfonamide intermediate. This intermediate is then reacted with acrylamide under suitable conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the sulfonamide or amide groups can produce various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives.

  • Reduction products: Reduced analogs of the compound.

  • Substitution products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Natural Products

Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide), isolated from Boerhavia diffusa, shares the prop-2-enamide backbone but differs in substituents. Moupinamide features a 4-hydroxyphenylethyl group and a hydroxy-methoxyphenyl moiety, which confer antioxidant properties.

Discontinued Commercial Analogues

(2E)-N-[2-(4-Chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide (CAS: 301194-62-7) shares the enamide core but substitutes the sulfonamide with a 4-chlorophenyl group and adds a nitro substituent.

ZINC Database Analogues

Two acrylamide derivatives from the ZINC database highlight structural diversity:

  • (E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyano-N-[2-[(2,2,2-trifluoroacetyl)amino]oxyethyl]prop-2-enamide (CID: 156684979) features a trifluoroacetyl group, which may improve lipophilicity.

The target compound’s sulfonamide group distinguishes it from these analogues, offering unique hydrogen-bonding and solubility profiles .

Comparative Analysis Table

Compound Name Key Substituents Functional Implications Biological Activity (if reported)
N-[2-(3-Chlorobenzenesulfonamido)ethyl]prop-2-enamide 3-Chlorobenzenesulfonamidoethyl Enhanced electrophilicity, metabolic stability Not reported
Moupinamide 4-Hydroxy-3-methoxyphenyl, 4-hydroxyphenylethyl Antioxidant (IC50 = N/A) Isolated from natural sources
4-Hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-methoxy-benzamide Hydroxyphenyl, methoxy Antioxidant (IC50 = 38 µg/mL) Synthetic derivative
(2E)-N-[2-(4-Chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide 4-Chlorophenyl, nitro High reactivity, potential instability Discontinued commercial product
ZINC CID 170898143 Cyano, heterocyclic ring Enhanced π-π interactions Database-screened analogue

Biological Activity

N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 303.77 g/mol

This compound features a prop-2-enamide backbone with a sulfonamide functional group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammation and infection pathways. For example, it may target serine proteases involved in viral entry into host cells, particularly in the context of respiratory viruses such as SARS-CoV-2 .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial efficacy .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory cell recruitment, which is beneficial in conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

  • Study 1 : In vitro assays demonstrated that the compound effectively inhibited the activity of TMPRSS2 (transmembrane protease serine 2), a key enzyme for viral entry. This suggests potential use in antiviral therapies .
  • Study 2 : A pharmacological analysis indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayEffectiveness (MIC/IC50)Reference
AntiviralTMPRSS2IC50 = 15 µM
AntibacterialStaphylococcus aureusMIC = 8 µg/mL
Anti-inflammatoryCytokine productionSignificant reduction

Q & A

Q. What are the recommended synthetic routes for N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving sulfonamide coupling followed by acrylation. A typical approach includes:

Sulfonamide Formation : React 3-chlorobenzenesulfonyl chloride with ethylenediamine under basic conditions (e.g., triethylamine in THF) to yield the sulfonamide intermediate .

Acrylation : Introduce the propenamide group using acryloyl chloride in dichloromethane with catalytic DMAP.

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Use high-purity reagents to avoid side reactions (e.g., hydrolysis of acryloyl chloride).
  • Adjust stoichiometry (1:1.2 molar ratio of sulfonamide to acryloyl chloride) to improve yield .

Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR , FT-IR , and mass spectrometry for comprehensive analysis:
  • 1H/13C NMR : Identify protons on the ethylenediamine linker (δ ~3.4–3.8 ppm) and the acrylamide double bond (δ ~5.7–6.3 ppm). The 3-chlorophenyl group shows aromatic signals at δ ~7.3–7.8 ppm .
  • FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acrylamide (C=O at ~1650 cm⁻¹) functional groups .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen for kinase inhibition, given the compound’s similarity to EGFR inhibitors like AZD9291 .
  • Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can researchers investigate the compound's selectivity towards specific biological targets, such as kinases or receptors?

  • Methodological Answer : Use computational docking and kinome-wide profiling :
  • Docking Studies : Model the compound’s interaction with ATP-binding pockets (e.g., EGFR T790M mutant) using AutoDock Vina or Schrödinger Suite. Compare binding affinities with wild-type kinases to predict selectivity .
  • KinomeScan™ Profiling : Screen against a panel of 468 kinases to identify off-target interactions. Prioritize kinases with <10% residual activity for follow-up validation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's activity?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference computational results (e.g., molecular dynamics simulations) with experimental dose-response curves. Discrepancies in IC50 values may arise from solvation effects or protein flexibility .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the 3-chlorophenyl or acrylamide group. Test in parallel to identify structural determinants of activity .
  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and confirm predicted interactions .

Q. How can the compound's pharmacokinetic properties be optimized through structural modifications?

  • Methodological Answer :
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce CYP450-mediated oxidation. Assess stability in liver microsomes .
  • Solubility Enhancement : Replace the propenamide group with a PEGylated analog or incorporate polar substituents (e.g., hydroxyl groups) on the ethylenediamine linker .
  • Blood-Brain Barrier Penetration : Calculate logP and PSA using ChemAxon. Aim for logP <3 and PSA <90 Ų for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.